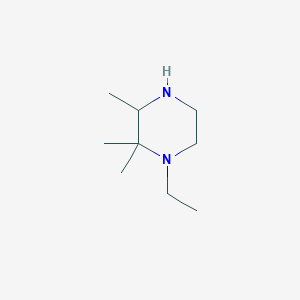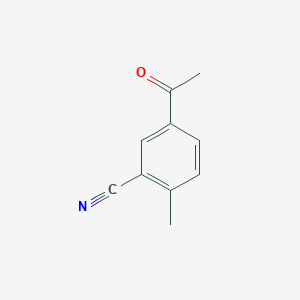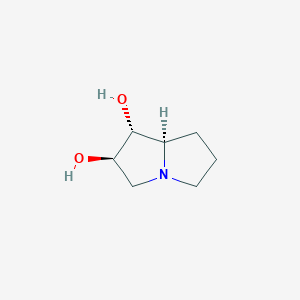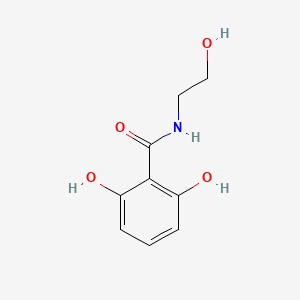
1-Ethyl-2,2,3-trimethylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-2,2,3-trimethylpiperazine is a heterocyclic organic compound belonging to the piperazine family Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethyl-2,2,3-trimethylpiperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the reaction of oxalyl chloride with N-ethyl-ethylenediamine at low temperatures (0-10°C) to produce 1-ethyl-2,3-dioxopiperazine, which can be further modified .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-2,2,3-trimethylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the piperazine ring act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
1-Ethyl-2,2,3-trimethylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mecanismo De Acción
The mechanism of action of 1-Ethyl-2,2,3-trimethylpiperazine involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, leading to hyperpolarization of nerve endings and resulting in neuromuscular effects . This action is mediated through the inhibitory GABA (γ-aminobutyric acid) receptor, causing flaccid paralysis in certain biological systems .
Comparación Con Compuestos Similares
- 1-Ethyl-2,2-dimethylpiperazine
- 1,3,3-Trimethylpiperazine
- 1-Ethyl-2,3-dioxopiperazine
Comparison: 1-Ethyl-2,2,3-trimethylpiperazine stands out due to its unique structural configuration, which imparts distinct chemical and biological properties. Compared to 1-Ethyl-2,2-dimethylpiperazine, it has an additional methyl group, which can influence its reactivity and interaction with biological targets. Similarly, 1,3,3-Trimethylpiperazine differs in the position of the methyl groups, affecting its chemical behavior and applications .
Propiedades
Número CAS |
90796-45-5 |
|---|---|
Fórmula molecular |
C9H20N2 |
Peso molecular |
156.27 g/mol |
Nombre IUPAC |
1-ethyl-2,2,3-trimethylpiperazine |
InChI |
InChI=1S/C9H20N2/c1-5-11-7-6-10-8(2)9(11,3)4/h8,10H,5-7H2,1-4H3 |
Clave InChI |
KJTLPBDGBZXJTC-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCNC(C1(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Fluoro-2-[2-[2-(2-fluorophenyl)ethylsulfonyl]ethyl]benzene](/img/structure/B13964925.png)










